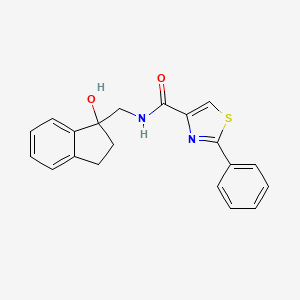
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18N2O2S and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant portion of the research on related compounds involves their synthesis and characterization, aiming to understand their chemical properties and potential as building blocks in various chemical syntheses. For instance, compounds with similar structures have been synthesized through complex chemical reactions, and their structures have been elucidated using a variety of analytical techniques. These studies often explore the potential of these compounds to act as ligands in metal complexes, which can exhibit interesting electronic, magnetic, and catalytic properties due to their coordination with metal ions (Karabasannavar et al., 2017).
Antimicrobial and Antifungal Activity
Research has also focused on evaluating the antimicrobial and antifungal properties of these compounds. The synthesis of metal complexes involving similar ligands has shown enhanced biological activity compared to the ligands alone. These activities are tested against a variety of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Karabasannavar et al., 2017).
Biological and Pharmacological Studies
Further applications extend to the pharmacological domain, where similar compounds are investigated for their potential in drug development. For example, the interaction with biological targets such as DNA or proteins is a crucial area of study, exploring mechanisms that could be exploited in cancer therapy or as antiviral agents. Studies might include DNA cleavage activities or the evaluation of cytotoxic effects against cancer cell lines, providing insights into their therapeutic potential (Karabasannavar et al., 2017).
Anticancer Evaluation
The anticancer potential of these compounds is another area of significant interest. Research often focuses on synthesizing new compounds and evaluating their effectiveness against various cancer cell lines. These studies aim to understand the compounds' mechanism of action, cytotoxicity levels, and selectivity towards cancer cells over normal cells. The development of metal complexes has shown promising results in terms of their anticancer activity, suggesting a pathway to novel cancer treatments (Rizk et al., 2021).
Propiedades
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-18(17-12-25-19(22-17)15-7-2-1-3-8-15)21-13-20(24)11-10-14-6-4-5-9-16(14)20/h1-9,12,24H,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFWDWIOHDSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-3-amine](/img/structure/B3019722.png)

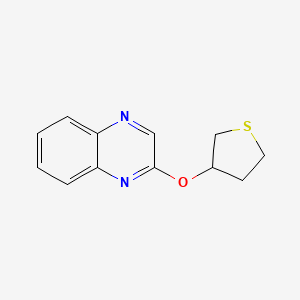
![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride](/img/structure/B3019728.png)
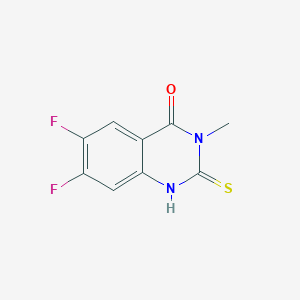
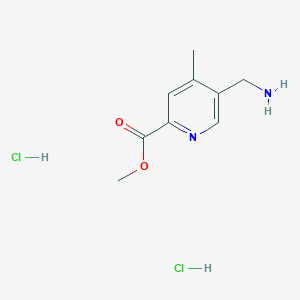
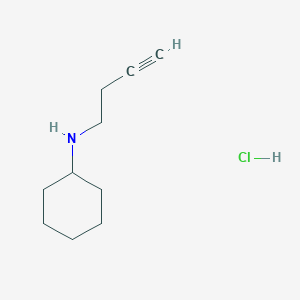
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)
(prop-2-yn-1-yl)amine](/img/structure/B3019738.png)
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B3019739.png)
